Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate
Description
Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate is a synthetic chromen-4-one derivative with the molecular formula C₁₉H₁₅ClO₄ (molecular weight: 342.775 g/mol). Its core structure consists of a chromen-4-one ring substituted at position 3 with a 4-chlorophenyl group and at position 7 with a methyl 2-oxypropanoate ester.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11(19(22)23-2)25-14-7-8-15-17(9-14)24-10-16(18(15)21)12-3-5-13(20)6-4-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZPYSUDIPTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with methyl 2-bromopropanoate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs primarily differ in the ester group or substituents on the chromen-4-one scaffold. Below is a detailed comparison based on available
Structural Variations and Physicochemical Properties
Table 1: Key Analogs and Their Properties
| Compound Name | Ester Group/Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate | Methyl 2-oxypropanoate | C₁₉H₁₅ClO₄ | 342.775 | Linear ester; moderate lipophilicity |
| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate | 2-Methylpropanoate (isobutyrate) | C₁₉H₁₅ClO₄ | 342.775 | Branched ester; higher lipophilicity |
| 2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate | 2-Ethoxyethyl ester | C₂₃H₂₃ClO₆ | 430.88 | Ether-containing ester; enhanced solubility |
| Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543) | Ethyl 2-oxypropanoate | C₂₄H₂₃N₃O₆S | 481.52 | Complex substituents; bioactive potential |
Key Observations:
Ester Branching: The isobutyrate analog (2-methylpropanoate) has a branched ester, which increases lipophilicity compared to the linear methyl 2-oxypropanoate. This could enhance membrane permeability but reduce aqueous solubility .
Ester Chain Length: The 2-ethoxyethyl analog introduces an ether linkage and a longer chain, likely improving solubility in polar solvents (e.g., ethanol, DMSO) but reducing metabolic stability due to susceptibility to enzymatic cleavage .
Ethyl vs.
Biological Activity
Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate, with the molecular formula and a molecular weight of , is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromen-4-one core and is characterized by its 4-chlorophenyl substitution, which contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), this compound was found to induce apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating its potency as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors associated with cell growth and survival pathways. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Synthesis and Characterization
This compound is synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin, followed by esterification with methyl 2-bromopropanoate. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Toxicity Studies
Preliminary toxicity studies indicate that this compound exhibits low toxicity levels in vitro, making it a candidate for further development as a therapeutic agent. However, comprehensive toxicity assessments are necessary to determine its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
